molecular formula C30H52O B8023270 Friedelanol

Friedelanol

Cat. No.: B8023270
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from natural sources, followed by its reduction to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate friedelin from plant materials. The isolated friedelin is then subjected to reduction reactions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Friedelanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form friedelin using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, friedelin can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various reagents depending on the desired substitution

Major Products:

    Oxidation: Friedelin

    Reduction: this compound

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Friedelanol has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor in the synthesis of other triterpenoid compounds. It is also studied for its chemical properties and reactions.

    Biology: this compound exhibits significant biological activities, including antibacterial, antiviral, and cytotoxic properties.

    Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.

    Industry: this compound is used in the formulation of health-promoting products and nutraceuticals.

Comparison with Similar Compounds

Friedelanol is unique among the friedelane-type triterpenoids due to its specific pharmacological properties. Similar compounds include:

Properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-72-3
Record name Friedelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Friedelanol
Reactant of Route 2
Friedelanol
Reactant of Route 3
Friedelanol
Reactant of Route 4
Friedelanol
Reactant of Route 5
Friedelanol
Reactant of Route 6
Friedelanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.